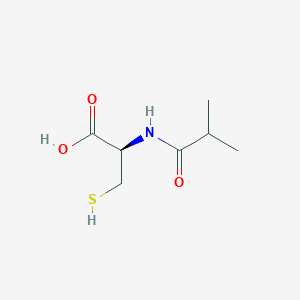

N-Isobutyryl-L-cystéine

Vue d'ensemble

Description

N-Isobutyryl-L-cysteine (NIB-L-Cys) is a sulfur-containing amino acid derivative that has been studied for its potential applications in scientific research. It is a derivative of the amino acid cysteine and is composed of an isobutyryl group attached to the nitrogen atom of the cysteine molecule. NIB-L-Cys has been studied for its unique biochemical and physiological effects and its potential applications in scientific research.

Applications De Recherche Scientifique

Séparation énantiomérique des acides aminés

La N-Isobutyryl-L-cystéine est utilisée dans la séparation énantiomérique des acides aminés. Ce processus implique la séparation des énantiomères, qui sont des molécules qui sont des images miroir l'une de l'autre . La méthode est entièrement automatisée et utilise une dérivatisation pré-colonne avec l'o-phtalaldéhyde (OPA) combinée avec la this compound . Cette méthode est simple, facile à exécuter et offre des performances sensibles et précises .

Analyse des D- et L-acides aminés dans les peptides bioactifs

La this compound peut être utilisée comme agent de dérivatisation chiral pour la détermination des D- et L-acides aminés dans les peptides bioactifs naturels/synthétiques . Ceci est important dans les formulations pharmaceutiques et pour déterminer la configuration absolue de la sélénométhionine .

Séparation énantiomérique des acides β³-aminés aromatiques

Ce composé est utilisé dans la séparation énantiomérique des acides β³-aminés aromatiques par dérivatisation pré-colonne avec l'o-phtalaldéhyde . La méthode a été validée pour la (R,S)-β-phénylalanine dans un extrait de cellules bactériennes et a montré une excellente spécificité et reproductibilité .

Analyse par HPLC des L- et D-acides aminés dans les plantes

La this compound est utilisée pour la dérivatisation des mélanges d'acides aminés d'OPA lors de l'analyse par HPLC des L- et D-acides aminés dans les plantes . Il s'agit d'une étape cruciale pour comprendre les processus métaboliques dans les plantes .

Production d'acides β-aminés chimiquement purs

Il y a eu un intérêt croissant pour la production d'acides β-aminés chimiquement purs en raison de leur présence dans une variété de produits naturels d'intérêt pharmaceutique

Mécanisme D'action

Target of Action

N-Isobutyryl-L-cysteine is primarily used as a chiral derivatizing agent . It is widely used for the separation of amino acid enantiomers . It is also employed along with gold particles on a monolayer surface to separate single-stranded DNA, via the interaction between the dipole moment of N-Isobutyryl-L-cysteine and the negative charge of single-stranded DNA .

Mode of Action

N-Isobutyryl-L-cysteine interacts with its targets through its chiral properties. It is used as a chiral derivatization agent for the determination of D- and L-amino acids in natural/synthetic bioactive peptides, pharmaceutical formulations . It is also used in the absolute configuration of selenomethionine using chromatography techniques .

Biochemical Pathways

The biochemical pathways affected by N-Isobutyryl-L-cysteine are primarily related to the separation and identification of amino acid enantiomers .

Pharmacokinetics

As a chiral derivatizing agent, it is primarily used in laboratory settings for the separation of amino acid enantiomers

Result of Action

The primary result of N-Isobutyryl-L-cysteine’s action is the successful separation of amino acid enantiomers . It is also used to improve the cyclic stability while maintaining the high activity in the NIBC@AuNCs/rGO catalyst system .

Action Environment

The action of N-Isobutyryl-L-cysteine can be influenced by environmental factors. For instance, the efficiency of its use as a chiral derivatizing agent can be affected by the conditions under which chromatography techniques are performed . .

Orientations Futures

“N-Isobutyryl-L-cysteine” has potential applications in the field of chiral bio-interfaces for controlling biological response and the further application of interface chirality materials for biomedical . It has been used in studies involving the interaction between chiral interfaces and L-methotrexate .

Analyse Biochimique

Biochemical Properties

N-Isobutyryl-L-cysteine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a chiral derivatization agent for the determination of D- and L-amino acids in natural/synthetic bioactive peptides and pharmaceutical formulations . It has also been employed along with gold particles on a monolayer surface to separate single-stranded DNA .

Cellular Effects

N-Isobutyryl-L-cysteine has shown to influence cell function. For example, it was found that the quantity of adhered cells on the L-N-Isobutyryl-L-cysteine surface was higher than that of the D surface, and the cells on the L surface more tended to deform and spread along the surface .

Molecular Mechanism

The mechanism of action of N-Isobutyryl-L-cysteine at the molecular level involves binding interactions with biomolecules and changes in gene expression. For instance, it has been shown that N-Isobutyryl-L-cysteine can interact with L-methotrexate, a chemotherapy agent and immune system suppressant .

Temporal Effects in Laboratory Settings

In laboratory settings, N-Isobutyryl-L-cysteine has shown stability over time. For example, a study found that modifying the -NH3+ group in cysteine into imine to form N-Isobutyryl-L-cysteine substantially improved the cyclic stability while maintaining the high activity in the N-Isobutyryl-L-cysteine@AuNCs/rGO catalyst system .

Dosage Effects in Animal Models

While specific studies on the dosage effects of N-Isobutyryl-L-cysteine in animal models are limited, it has been used in studies involving animal models. For instance, gold nanoclusters functionalized with N-Isobutyryl-L-cysteine were used for the prevention of α-syn fibrillation in vitro, and in vivo experiments using mouse PD models showed amelioration of behavior disorders with this nanosystem .

Propriétés

IUPAC Name |

(2R)-2-(2-methylpropanoylamino)-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-4(2)6(9)8-5(3-12)7(10)11/h4-5,12H,3H2,1-2H3,(H,8,9)(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBQXMAXLAHHTK-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC(CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)N[C@@H](CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30154424 | |

| Record name | N-Isobutyrylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30154424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124529-02-8 | |

| Record name | N-Isobutyrylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124529028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isobutyrylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30154424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

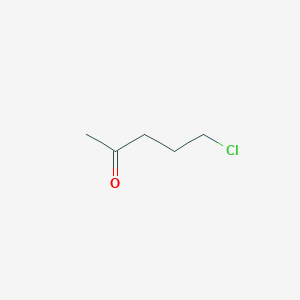

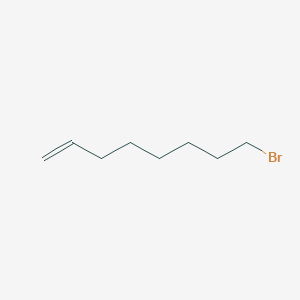

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B45297.png)

![4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide](/img/structure/B45320.png)